2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features an isoindole core with a methoxy-nitrophenoxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common route includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The methoxy-nitrophenoxypropyl group can be introduced through nucleophilic substitution reactions, often using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Methoxy group oxidation can yield methoxybenzoic acid derivatives.
Reduction: Nitro group reduction results in the formation of corresponding aniline derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Scientific Research Applications
2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound’s isoindole core can interact with various enzymes and receptors, modulating their activity. The methoxy and nitro groups can further influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan derivatives have similar aromatic structures and biological activities.
Uniqueness
2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy and nitro groups with the isoindole core makes it a versatile compound for various applications.
Properties
CAS No. |
848589-67-3 |
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Molecular Formula |
C18H16N2O6 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-[3-(4-methoxy-2-nitrophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c1-25-12-7-8-16(15(11-12)20(23)24)26-10-4-9-19-17(21)13-5-2-3-6-14(13)18(19)22/h2-3,5-8,11H,4,9-10H2,1H3 |
InChI Key |
ZTYRVDZQWLRYDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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